molecular formula C25H26N2O3S B303962 N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303962
M. Wt: 434.6 g/mol
InChI Key: BNIQVYSNNPVNOB-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "MTV" and has been synthesized using different methods. The purpose of

Mechanism of Action

MTV exerts its effects through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, cell survival, and apoptosis. MTV inhibits this pathway by preventing the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the activation of target genes.
Biochemical and Physiological Effects:
MTV has been shown to have various biochemical and physiological effects. In cancer cells, MTV induces apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, MTV has been shown to protect neurons from oxidative stress and prevent the aggregation of amyloid beta peptides. In addition, MTV has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

MTV has several advantages for lab experiments, including its high potency and specificity for the NF-κB pathway. However, one of the limitations of using MTV in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MTV. One potential direction is the development of more efficient synthesis methods for MTV. Another direction is the investigation of the effects of MTV on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the safety and efficacy of MTV in human clinical trials.
Conclusion:
In conclusion, N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as MTV, is a chemical compound that has potential applications in various fields, including cancer research, neurology, and pharmacology. MTV exerts its effects through the inhibition of the NF-κB signaling pathway and has been shown to have various biochemical and physiological effects. While MTV has several advantages for lab experiments, it also has limitations, and further studies are needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

MTV can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing MTV is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 3,4-dimethylbenzamide with 2-thienylboronic acid and 4-methoxyphenyl ethyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

MTV has been extensively studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, MTV has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, MTV has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, MTV has been shown to have anti-inflammatory and analgesic effects.

properties

Product Name

N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[(Z)-3-[2-(4-methoxyphenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O3S/c1-17-6-9-20(15-18(17)2)24(28)27-23(16-22-5-4-14-31-22)25(29)26-13-12-19-7-10-21(30-3)11-8-19/h4-11,14-16H,12-13H2,1-3H3,(H,26,29)(H,27,28)/b23-16-

InChI Key

BNIQVYSNNPVNOB-KQWNVCNZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CC=C(C=C3)OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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